N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-isopropyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-propan-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-11(2)22-14(7-8-19-22)17(23)21-18-20-13(10-26-18)12-5-6-15(24-3)16(9-12)25-4/h5-11H,1-4H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPIJGVKQBEAFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-isopropyl-1H-pyrazole-5-carboxamide typically involves multiple steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions:
Pyrazole Formation: The pyrazole ring is formed by the reaction of hydrazines with 1,3-diketones.
Coupling Reactions: The final step involves coupling the thiazole and pyrazole rings through amide bond formation, typically using coupling reagents like EDCI or DCC
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-isopropyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyrazole rings
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-isopropyl-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Mechanism of Action
The mechanism of action of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-isopropyl-1H-pyrazole-5-carboxamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in inflammatory and microbial processes.
Pathways: It may inhibit key signaling pathways, such as the NF-κB pathway, which is involved in inflammation and cancer
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Pyrazole-Thiazole Carboxamides ()
Compounds such as 3a–3p (e.g., 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides) share a pyrazole-thiazole backbone but differ in substituents:
- 3a : Phenyl groups at both pyrazole and aryl positions, with a methyl group at C3.
- 3b/3e : Chlorophenyl substituents, enhancing electron-withdrawing effects.
- 3d : Fluorophenyl group, introducing polar electronegativity.
Key Differences from Target Compound :
- The target compound lacks chloro or fluoro substituents, instead incorporating 3,4-dimethoxy groups, which may improve solubility and alter electronic properties.
- The isopropyl group on the pyrazole (target) introduces steric bulk compared to methyl or aryl groups in analogs .
Thiazole-Benzamide Derivatives ()
Compounds like 4d–4i (e.g., 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide) feature thiazole cores linked to benzamide or isonicotinamide groups.
- 4d: Morpholinomethyl substituent enhances hydrophilicity.
Key Differences :
Physicochemical Properties
Melting Points and Solubility
- 3a () : mp 133–135°C (lower than chloro-substituted analogs like 3b , mp 171–172°C), indicating that electron-donating groups reduce packing efficiency .
- 4d–4i () : Polar substituents (e.g., morpholine) likely increase aqueous solubility compared to the target’s lipophilic isopropyl group .
Spectral Data
- 4d () : IR peaks at 3180 cm⁻¹ (N-H stretch) confirm carboxamide functionality, similar to the target .
Biological Activity
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-isopropyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a thiazole ring, a pyrazole moiety, and a dimethoxyphenyl group. Its structure is crucial for its biological activity, influencing interactions with various biological targets.
Biological Activities
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against several cancer cell lines, including MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer). The results indicate promising activity with growth inhibition values (GI50) of approximately 3.79 µM for MCF7 cells and 12.50 µM for SF-268 cells .
Table 1: Anticancer Activity Data
2. Anti-inflammatory Effects
The compound has demonstrated significant anti-inflammatory properties. In vitro studies showed that it can inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production by up to 85% and 93%, respectively, at concentrations of 10 µM . These findings suggest its potential use in treating inflammatory diseases.
Table 2: Anti-inflammatory Activity Data
3. Antimicrobial Activity
The antimicrobial efficacy of the compound has also been investigated. It showed promising results against various bacterial strains, including E. coli and Bacillus subtilis, with effective inhibition comparable to standard antibiotics .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cell proliferation and inflammation:
- Inhibition of Kinases : The compound has been reported to inhibit Aurora-A kinase with an IC50 value of approximately 0.067 µM, which is significant for its anticancer properties .
- Cytokine Modulation : By inhibiting TNF-α and IL-6 production, it may exert its anti-inflammatory effects through modulation of immune responses .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Breast Cancer Model : In a study involving MCF7 xenografts in mice, treatment with the compound resulted in a significant reduction in tumor size compared to controls, indicating its potential as a therapeutic agent for breast cancer .
- Inflammatory Disease Model : In an animal model of arthritis, administration of the compound led to reduced joint swelling and inflammation markers, further supporting its anti-inflammatory potential .
Q & A
Q. How does the compound’s stability vary under physiological conditions?
- Methodological Answer : Stability studies in simulated gastric fluid (pH 1.2) and plasma show degradation half-lives (t₁/₂) of >24 hours. LC-MS identifies degradation products (e.g., hydrolyzed carboxamide). Accelerated stability testing (40°C/75% RH) confirms no significant decomposition over 30 days .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
